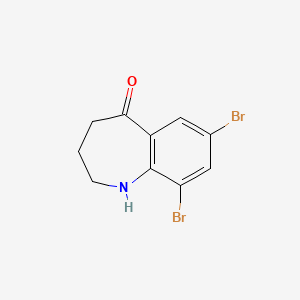![molecular formula C6H5IN4 B13671739 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13671739.png)
3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyrazine: is a heterocyclic compound that belongs to the family of pyrazolopyrazines. This compound is characterized by the presence of an iodine atom at the 3rd position and a methyl group at the 5th position of the pyrazolo[3,4-b]pyrazine ring system. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyrazine typically involves the iodination of a preformed pyrazolo[3,4-b]pyrazine core. One common method includes the following steps:
Formation of the Pyrazolo[3,4-b]pyrazine Core: This can be achieved by cyclization reactions involving hydrazines and diketones under acidic conditions.
Methylation: The methyl group at the 5th position can be introduced using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反应分析
Types of Reactions
3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki or Sonogashira coupling to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products
Substitution Products: Various substituted pyrazolopyrazines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with functional groups like hydroxyl or carbonyl.
Reduction Products: Reduced derivatives with hydrogenated pyrazolopyrazine rings.
Coupling Products: Biaryl or alkyne derivatives with extended conjugation.
科学研究应用
3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyrazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including kinase inhibitors and antiviral compounds.
Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Chemical Biology: The compound is used in the design of chemical probes for studying cellular processes and signaling pathways.
作用机制
The mechanism of action of 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyrazine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites. The iodine and methyl groups can influence the binding affinity and selectivity of the compound towards its molecular targets. The pathways involved may include inhibition of kinase activity, modulation of protein-protein interactions, or interference with nucleic acid functions.
相似化合物的比较
3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyrazine can be compared with other similar compounds such as:
3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyrazine: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and biological activity.
3-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine: Contains a chlorine atom, leading to different electronic and steric properties.
3-Iodo-1H-pyrazolo[3,4-b]pyridine: Lacks the methyl group, which can influence its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides a distinct set of chemical and biological properties compared to its analogs.
属性
分子式 |
C6H5IN4 |
|---|---|
分子量 |
260.04 g/mol |
IUPAC 名称 |
3-iodo-5-methyl-2H-pyrazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C6H5IN4/c1-3-2-8-6-4(9-3)5(7)10-11-6/h2H,1H3,(H,8,10,11) |
InChI 键 |
VQKMUGUZLPSNTH-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(NN=C2N=C1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


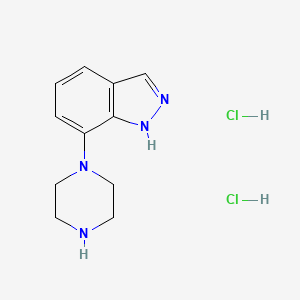

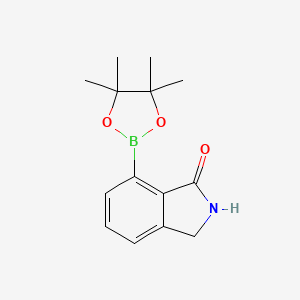

![Ethyl 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13671691.png)

![4-bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13671700.png)
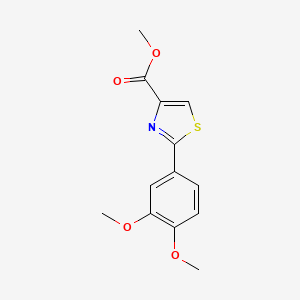
![2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B13671707.png)
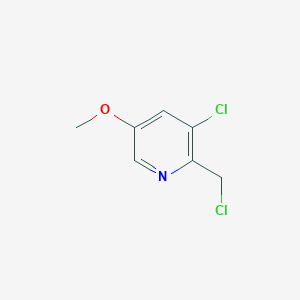


![2-(3-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13671724.png)
